3,5-Bis(trifluoromethyl)cyclohexanone
Description
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNKQGWXRNGSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination of 1,3-Bis(trifluoromethyl)benzene
The synthesis of 3,5-bis(trifluoromethyl)bromobenzene, as detailed in patents US6255545B1 and CA2374595A1, provides a foundational framework for understanding bromination in electron-deficient aromatic systems. The process involves treating 1,3-bis(trifluoromethyl)benzene with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a mixed solvent system of glacial acetic acid and 96% sulfuric acid at 45°C. This method achieves 85–90% yield of the monobrominated product, with <3% dibrominated impurities, by leveraging acetic acid’s role in enhancing substrate solubility and sulfuric acid’s capacity to stabilize reactive intermediates.
Table 1: Optimized Bromination Conditions for 3,5-Bis(trifluoromethyl)bromobenzene
| Parameter | Value/Description | Impact on Yield/Selectivity |
|---|---|---|
| Brominating agent | DBDMH | Higher selectivity vs. NBS |
| Solvent ratio (H₂SO₄:AcOH) | 3:1 | Maximizes substrate solubility |
| Temperature | 45°C | Balances reaction rate vs. side reactions |
| Stirring rate | >500 rpm | Reduces localized bromination hotspots |
The regioselectivity arises from the electron-withdrawing CF₃ groups, which direct electrophilic bromination to the meta position relative to existing substituents. Computational studies on analogous systems suggest that the transition state for bromination at the 5-position is stabilized by hyperconjugative interactions with the CF₃ groups.
Trifluoromethylation Mechanisms and Their Applicability to Cyclohexanone Systems
Anion-Initiated Trifluoromethyl Transfer
The PMC study on trifluoromethylation using TMSCF₃ (trimethylsilyl trifluoromethane) reveals a carbanion-mediated mechanism critical for introducing CF₃ groups into carbonyl-containing substrates. In this process, initiation by fluoride anions (e.g., TBAF) generates a pentacoordinate silicon intermediate, which transfers CF₃⁻ to ketones or aldehydes (Figure 1). For cyclohexanone derivatives, this method could enable direct trifluoromethylation at the α-position, though steric hindrance from preexisting CF₃ groups may necessitate tailored reaction conditions.
Table 2: Key Parameters in TMSCF₃-Mediated Trifluoromethylation
| Parameter | Optimal Value | Effect on Reaction Efficiency |
|---|---|---|
| Initiator | [Bu₄N][Ph₃SiF₂] (TBAT) | Higher reproducibility vs. TBAF |
| Solvent | Anhydrous THF | Minimizes competing hydrolysis |
| Temperature | –40°C to 25°C | Balances kinetics and side reactions |
| Substrate concentration | 0.1–0.5 M | Avoids oligomerization byproducts |
Notably, the study identifies two distinct phases of CF₃H liberation during the reaction, corresponding to initial siliconate formation and subsequent turnover. For cyclohexanone systems, this dual-phase mechanism suggests that stepwise addition of initiators could improve yields in sterically congested environments.
Hypothetical Pathways for 3,5-Bis(trifluoromethyl)cyclohexanone Synthesis
Route A: Bromination Followed by Ring Hydrogenation and Oxidation
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Bromination : Starting with 1,3-bis(trifluoromethyl)benzene, apply the patented bromination protocol to obtain 3,5-bis(trifluoromethyl)bromobenzene (Yield: 85–90%).
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, 50°C) reduces the aromatic ring to cyclohexane, yielding 3,5-bis(trifluoromethyl)bromocyclohexane.
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Oxidation : Treat with KMnO₄ in acidic conditions to oxidize the cyclohexane ring to cyclohexanone, introducing the ketone functionality.
Challenges :
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CF₃ groups may poison hydrogenation catalysts, requiring high-pressure conditions.
-
Oxidation must avoid over-oxidation to dicarboxylic acids.
Route B: Direct Trifluoromethylation of Cyclohexanone
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Synthesis of 3,5-Dibromocyclohexanone : Brominate cyclohexanone using N-bromosuccinimide (NBS) under radical initiation.
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Halogen Exchange : Replace bromine atoms with CF₃ groups via Ullmann-type coupling using CuI and TMSCF₃.
Challenges :
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Ullmann reactions typically require elevated temperatures (>100°C), risking ketone decomposition.
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Regioselectivity in dibromination must be tightly controlled.
Byproduct Formation and Mitigation Strategies
The bromination route produces 1,2-dibromo-3,5-bis(trifluoromethyl)benzene (2.6% yield) and oligomeric fluorinated byproducts. Computational modeling suggests these arise from incomplete charge dispersion during electrophilic attack. Mitigation strategies include:
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Stoichiometric Control : Maintain a 1:1 molar ratio of DBDMH to substrate.
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Additives : Introduce 2,6-lutidine to scavenge excess HBr, reducing dibromination.
For trifluoromethylation, competing hydrodefluorination can be suppressed by using bulky silyl groups (e.g., TIPS-CF₃) to stabilize the siliconate intermediate .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,5-Bis(trifluoromethyl)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Bis(trifluoromethyl)aniline
Structural Differences: Replaces the cyclohexanone carbonyl group with an amine (–NH₂), altering electronic and steric properties. Functional Impact:
- The amine group enables participation in diazotization and coupling reactions, making it a versatile intermediate for dyes and pharmaceuticals.
- The –CF₃ groups enhance thermal stability and lipophilicity, similar to 3,5-bis(trifluoromethyl)cyclohexanone. Applications: Widely used in agrochemicals and liquid crystal synthesis, contrasting with the cyclohexanone derivative’s role in catalysis .
Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Structural Differences : A borate salt with four 3,5-bis(trifluoromethyl)phenyl groups.
Functional Impact :
- The –CF₃ groups amplify anion-exclusion capabilities due to their hydrophobic and electron-withdrawing nature, a property shared with this compound. Applications: Used as an anion excluder in ion-selective electrodes, whereas the cyclohexanone derivative may serve as a precursor for such materials .
(6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one
Structural Differences: Features fluorophenyl substituents and a conjugated enone system. Functional Impact:
- The fluorophenyl groups provide moderate electron-withdrawing effects, less pronounced than –CF₃.
- The α,β-unsaturated ketone moiety enables Michael addition reactions, unlike the saturated cyclohexanone derivative.
Cyclohexanone Derivatives with Mono-Trifluoromethyl Groups
Example: 2-Methyl-6-(trifluoromethyl)cyclohexanone (listed in ). Structural Differences: Single –CF₃ group at the 6-position and a methyl group at the 2-position. Functional Impact:
- Reduced electron-withdrawing effects compared to the bis-trifluoromethyl analog.
- Applications: Limited to niche synthetic intermediates, highlighting the superiority of bis-substituted derivatives in demanding applications .
Key Comparative Data
Research Findings and Implications
- Catalytic Superiority: this compound-based catalysts exhibit enhanced enantioselectivity (up to 72% ee) in 1,4-addition reactions compared to non-fluorinated analogs, attributed to stronger H-bond donor acidity .
- Synthetic Challenges: Unlike 3,5-bis(trifluoromethyl)aniline (80% yield), the cyclohexanone derivative’s synthesis is less documented, suggesting opportunities for methodological optimization .
- Material Science Potential: The compound’s –CF₃ groups make it a candidate for designing hydrophobic coatings or anion-selective polymers, paralleling sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate’s utility .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 65–75 | >95 | AlCl₃, CH₂Cl₂, 0°C | |
| Cyclohexene Oxidation | 50–60 | 90–95 | KMnO₄, H₂O/acetone, 40°C |
How can researchers resolve discrepancies in spectroscopic data for this compound across different studies?
Advanced Research Question
Discrepancies in NMR or IR data often arise from solvent effects, impurities, or instrument calibration. Methodological approaches include:
- Solvent Standardization : Compare ¹H and ¹⁹F NMR spectra in deuterated chloroform (CDCl₃) or DMSO-d₆ to isolate solvent-induced shifts .
- High-Resolution Techniques : Use 2D NMR (e.g., COSY, HSQC) to confirm assignments and detect trace impurities .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational modes (IR) and chemical shifts, aiding in data reconciliation .
Q. Table 2: Key IR Bands and Assignments
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1725–1740 | C=O Stretching | |
| 1250–1280 | C-F Symmetric Stretching |
What role do computational methods play in predicting the reactivity of this ketone in nucleophilic additions?
Advanced Research Question
Quantum chemical studies provide insights into electronic structure and reaction pathways:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps calculated via DFT reveal susceptibility to nucleophilic attack at the carbonyl carbon .
- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations identify steric hindrance from trifluoromethyl groups, explaining slower kinetics in bulky nucleophiles .
- Solvent Modeling : Polarizable Continuum Models (PCM) predict solvation effects on reaction thermodynamics .
How can enantioselectivity be enhanced in catalytic reactions involving this compound?
Advanced Research Question
Chiral catalysts or auxiliaries are critical for enantioselective transformations:
- Organocatalysts : Proline-derived catalysts induce asymmetric aldol reactions with moderate enantiomeric excess (ee) .
- Metal Complexes : Rhodium or palladium complexes with chiral ligands (e.g., BINAP) improve ee in hydrogenation or cross-coupling reactions .
- Dynamic Kinetic Resolution : Optimize temperature and pressure to favor one enantiomer during equilibration .
What strategies mitigate decomposition of this compound under storage or reaction conditions?
Basic Research Question
Stability challenges arise from hygroscopicity and thermal sensitivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
